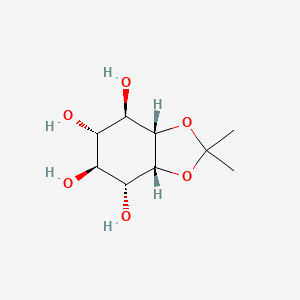

1,2-O-Isopropylidene-myo-inositol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3aR,4R,5S,6S,7R,7aS)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUICEADCEITZAL-RVVFJPCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C(C(C2O1)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]([C@H]([C@@H]([C@H]([C@@H]2O1)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2-O-Isopropylidene-myo-inositol chemical structure and properties

An In-depth Technical Guide to 1,2-O-Isopropylidene-myo-inositol

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in synthetic carbohydrate chemistry and cell signaling research. As a selectively protected derivative of myo-inositol, this compound offers a versatile scaffold for the synthesis of complex phosphoinositides and inositol phosphates, which are fundamental to unraveling cellular communication pathways. We will explore its unique chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, and its critical applications in drug development and biomedical research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this key molecule in their work.

Introduction: The Significance of Selective Inositol Protection

myo-Inositol, a six-carbon cyclitol, is the most abundant stereoisomer of inositol in nature and serves as a structural cornerstone for a class of critical second messengers: the inositol phosphates (IPs) and phosphatidylinositol polyphosphates (PIPs).[1] These molecules orchestrate a vast array of cellular processes, including signal transduction, membrane trafficking, and chromatin remodeling.[2][3] The therapeutic potential of modulating these pathways has driven significant interest in myo-inositol and its derivatives for treating diseases ranging from metabolic disorders to cancer.[2]

The challenge in harnessing myo-inositol for targeted synthesis lies in its six hydroxyl groups, which have similar reactivity. To achieve regioselective modification, chemists employ protecting groups to temporarily block specific hydroxyls, allowing for reactions to occur at desired positions. The isopropylidene group (acetonide) is a common choice for protecting cis-diols. This compound, by protecting the adjacent hydroxyls at the C1 and C2 positions, leaves four distinct hydroxyl groups available for further functionalization. This makes it an invaluable and highly versatile building block for the stepwise, controlled synthesis of biologically active inositol derivatives.[]

Chemical Structure and Stereochemistry

The structure of this compound is derived from the parent myo-inositol molecule. myo-Inositol adopts a stable chair conformation where five hydroxyl groups are equatorial and one (at the C2 position) is axial.

The defining feature of this compound is the acetonide group that forms a five-membered ring by bridging the C1 and C2 hydroxyls. This protection strategy is efficient because the C1 and C2 hydroxyls are in a cis configuration, facilitating the formation of the cyclic ketal.

-

Molecular Formula: C₉H₁₆O₆[5]

-

Core Scaffold: A cyclohexanehexol ring.

-

Protecting Group: An isopropylidene (acetonide) group at the C1 and C2 positions.

-

Available Functional Groups: Four free hydroxyl groups at C3, C4, C5, and C6, each with distinct steric and electronic environments, enabling highly selective subsequent reactions.

The rigid, bicyclic structure conferred by the isopropylidene group locks the conformation of that portion of the molecule, which can influence the reactivity of the remaining hydroxyl groups. This structural constraint is a key element that chemists exploit for precise synthetic control.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various reaction conditions. While specific data for the mono-isopropylidene compound is sparse, properties of the closely related and more commonly documented di-isopropylidene derivatives provide a useful reference.

| Property | Value | Source / Notes |

| Molecular Formula | C₉H₁₆O₆ | [5] |

| Molecular Weight | 220.22 g/mol | [5] |

| Appearance | Crystalline Powder / Solid | [6] |

| Melting Point | 172-174°C | Data for the related 1,2:4,5-Diisopropylidene-D,L-myo-inositol.[7] |

| Solubility | Soluble in Dichloromethane, Methanol. | Data for the related 1,2:4,5-Diisopropylidene-D,L-myo-inositol.[7] |

| Stability | Stable under normal conditions. | [8][9] |

| Storage | Long-term storage recommended at -20°C. May be stored at room temperature for short periods. | [7] |

Synthesis Protocol: Selective Deprotection

One of the most effective methods for preparing mono-protected inositols is through the selective deprotection of a di-protected precursor. The following protocol is adapted from established methodologies for the selective acidic hydrolysis of the more labile trans-acetal in a di-protected inositol.[10]

Experimental Protocol: Synthesis of (±)-1,2-O-Isopropylidene-myo-inositol

This protocol describes the selective removal of the 4,5-isopropylidene group from (±)-1,2:4,5-Di-O-isopropylidene-myo-inositol.

Materials:

-

(±)-1,2:4,5-Di-O-isopropylidene-myo-inositol (starting material)

-

Dichloromethane (DCM), anhydrous

-

Ethane-1,2-diol (1 equivalent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Triethylamine

-

Deionized Water

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve (±)-1,2:4,5-Di-O-isopropylidene-myo-inositol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: To the cooled, stirring solution, add ethane-1,2-diol (1 equivalent) followed by a catalytic amount of p-toluenesulfonic acid.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 10 minutes, then remove the ice bath and let the mixture stir at room temperature.[10] Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The hydrolysis of the trans-acetal (at the 4,5-position) is typically faster than the more stable cis-acetal (at the 1,2-position).[10] The reaction should be stopped once the starting material is consumed to prevent the formation of the fully deprotected tetrol.

-

Quenching: Once the reaction is complete (typically 30-45 minutes), quench the reaction by adding a small amount of triethylamine to neutralize the acidic catalyst.[10]

-

Workup: Add deionized water to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography to isolate the pure this compound.

Causality and Experimental Rationale

-

Selective Hydrolysis: The kinetic stability of the cis-fused acetal at the 1,2-position is significantly greater than that of the trans-fused acetal at the 4,5-position. This difference in stability allows for the selective removal of the latter under carefully controlled acidic conditions.[10]

-

Role of Ethane-1,2-diol: The inclusion of ethane-1,2-diol acts as a scavenger for the acetone released during the hydrolysis, driving the equilibrium towards the deprotected product and preventing potential side reactions.[10]

-

Temperature Control: Starting the reaction at 0°C is crucial to control the reaction rate and enhance selectivity, minimizing the risk of over-reaction and the undesired removal of both isopropylidene groups.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a strategic precursor for synthesizing complex, biologically active molecules, particularly those involved in phosphoinositide signaling.

Precursor for Phosphoinositide (PI) Synthesis

Phosphoinositides are key lipid second messengers. The synthesis of specific PIP isomers for research requires a multi-step process involving sequential phosphorylation and deprotection steps. This compound is an ideal starting point because:

-

Orthogonal Protection: The isopropylidene group is stable to many reaction conditions used to modify the other four hydroxyls but can be removed later under specific acidic conditions.

-

Regioselective Functionalization: With the C1 and C2 positions blocked, chemists can selectively protect or phosphorylate the hydroxyls at C3, C4, C5, and C6 to build specific isomers like phosphatidylinositol-4,5-bisphosphate (PIP₂) or its precursor phosphates. This control is indispensable for creating synthetic analogs to study cellular signaling pathways.[]

A small pool of myo-inositol within cells is preferentially used for phosphatidylinositol (PI) synthesis, and this compound serves as a stable tool to investigate and replicate these pathways in vitro.[12]

Probing Enzyme Mechanisms

As a substrate analog, derivatives of this compound are used to study the specificity and catalytic mechanisms of enzymes involved in inositol metabolism, such as kinases and phosphatases.[] By creating modified versions of the natural substrate, researchers can design enzyme inhibitors or probes to map active sites and elucidate mechanistic details, which is fundamental for drug discovery.[]

PI Signaling Pathway

The diagram below illustrates the central role of phosphatidylinositol, which is synthesized using myo-inositol derivatives. This pathway is critical for converting extracellular signals into intracellular responses.

Caption: Simplified Phosphoinositide (PI) signaling pathway.

Handling, Storage, and Safety

Based on available Safety Data Sheets (SDS), this compound and its parent compound myo-inositol are not classified as hazardous substances under OSHA regulations.[8][9] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles) to prevent skin and eye contact.[8][13]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust. Avoid dust formation during handling.[13] Wash hands thoroughly after use.[14]

-

Stability: The compound is stable under normal ambient conditions.[8][14] Avoid exposure to strong oxidizing agents, incompatible products, and excess heat.[8]

-

Storage: For long-term stability, store in a tightly closed container in a cool, dry, and well-ventilated area.[13] A temperature of -20°C is recommended for long-term storage.[7]

Conclusion

This compound is more than just a protected sugar; it is a fundamental tool that grants chemists precise control over the complex chemistry of inositols. Its unique structural features—a stable protecting group at the cis-1,2-diol and four differentially accessible hydroxyls—make it an indispensable intermediate for the synthesis of phosphoinositides and their analogs. By enabling the construction of these vital cellular messengers, it plays a critical role in advancing our understanding of signal transduction and provides a powerful platform for the development of novel therapeutics targeting these essential pathways.

References

[] CAS 131233-62-0 (1,2:5,6-Di-O-isopropylidene-3,4-di-O-benzyl-D-myo-inositol) - (Source URL not available) [7] D3685-55 1,2:4,5-Diisopropylidene-D,L-myo-inositol - CAS - United States Biological. (Source URL: ) [15] The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC. (Source URL: ) [] CAS 98974-89-1 1,2:4,5-Di-O-isopropylidene-D,L-myo-inositol - BOC Sciences. (Source URL: ) [16] 1,2:4,5-Di-O-isopropylidene-D,L-myo-inositol | C12H20O6 - PubChem. (Source URL: ) [8] SAFETY DATA SHEET - Fisher Scientific. (Source URL: ) [5] 1,2-Isopropylidene-D,L-myo-inositol | SCBT - Santa Cruz Biotechnology. (Source URL: ) [9] SAFETY DATA SHEET - Spectrum Chemical. (Source URL: ) [10] Synthesis of d- and l-myo-Inositol 1,4,6-Trisphosphate, Regioisomers of a Ubiquitous Second Messenger | The Journal of Organic Chemistry - ACS Publications. (Source URL: ) [17] Synthesis and applications of phosphatidylinositols and their analogues. (Source URL: ) [13] SAFETY DATA SHEET - PhytoTech Labs. (Source URL: ) [6] 1 1 0 Material Safety Data Sheet - Bio. (Source URL: ) [14] Safety Data Sheet: Myo-inositol - Chemos GmbH&Co.KG. (Source URL: ) [2] Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. (Source URL: ) [12] A myo-inositol pool utilized for phosphatidylinositol synthesis is depleted in sciatic nerve from rats with streptozotocin-induced diabetes - PubMed. (Source URL: ) [18] Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narrative Review - MDPI. (Source URL: ) [3] Myo-inositol in a new pharmaceutical form: a step forward to a broader clinical use. (Source URL: ) [1] myo-INOSITOL - Megazyme. (Source URL: )

Sources

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. 1,2-Isopropylidene-D,L-myo-inositol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. usbio.net [usbio.net]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 12. A myo-inositol pool utilized for phosphatidylinositol synthesis is depleted in sciatic nerve from rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phytotechlab.com [phytotechlab.com]

- 14. chemos.de [chemos.de]

- 15. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,2:4,5-Di-O-isopropylidene-D,L-myo-inositol | C12H20O6 | CID 13966103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ias.ac.in [ias.ac.in]

- 18. mdpi.com [mdpi.com]

Technical Guide: Solubility Profiles and Solvent Selection for Mono-Isopropylidene Inositol Derivatives

Part 1: Executive Summary & Chemical Context

Mono-isopropylidene inositol derivatives, particularly 1,2-O-isopropylidene-myo-inositol , serve as critical chiral scaffolds in the synthesis of phosphoinositides (PIs), glycosyl-phosphatidylinositols (GPIs), and cyclitol-based drug candidates. Their unique "Janus-faced" physicochemical properties—possessing both a lipophilic acetonide mask and a hydrophilic tetra-ol face—create a complex solubility profile that dictates synthetic success.

This guide provides a definitive technical analysis of solvent interactions, purification strategies, and reaction media selection for these derivatives, moving beyond generic solubility rules to provide actionable, mechanism-based protocols.

The Structural Determinant of Solubility

The solubility of this compound is governed by a competition between two structural domains:

-

The Hydrophobic Anchor: The 1,2-acetonide (isopropylidene) ring locks the cis-1,2-diol into a five-membered ring, reducing conformational flexibility and removing two hydrogen bond donors.

-

The Hydrophilic Face: The remaining C3, C4, C5, and C6 hydroxyl groups form a dense hydrogen-bonding network.

Key Insight: Unlike fully protected inositols (which dissolve in DCM/CHCl₃) or native inositol (soluble only in water), the mono-derivative occupies a "solubility sweet spot," necessitating the use of polar aprotic solvents for reaction and polar protic solvents for crystallization.

Part 2: Solubility Profile & Solvent Selection

The following data synthesizes empirical observations from synthetic protocols and physicochemical properties.

Table 1: Solubility Matrix for this compound

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Note |

| Polar Aprotic | DMF, DMSO, NMP | High | Reaction Medium | Breaks intermolecular H-bonds; ideal for alkylation/phosphorylation. |

| Polar Protic | Methanol, Ethanol | Moderate/High | Recrystallization | Solubility increases significantly with temperature ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low/Moderate | Extraction (Limited) | Often requires cosolvents (e.g., MeOH) to maintain solubility. |

| Ethers | THF, Diethyl Ether | Low | Anti-solvent | Poor solvation of the tetra-ol face; useful for precipitation. |

| Hydrocarbons | Hexanes, Toluene | Insoluble | Wash/Precipitation | Used to remove non-polar impurities or precipitate the product. |

| Aqueous | Water | High | Biphasic Workup | Product partitions into the aqueous phase unless salted out. |

Mechanism of Solvation

-

In Polar Aprotic Solvents (DMF/DMSO): The solvent dipoles accept hydrogen bonds from the inositol's four free hydroxyls, effectively "wrapping" the hydrophilic face and preventing aggregation. This is the gold standard for subsequent functionalization (e.g., benzylation).

-

In Alcohols (EtOH): At high temperatures, ethanol disrupts the crystal lattice H-bonds. Upon cooling, the entropic cost of solvating the hydrophobic acetonide group drives the molecule back into the crystal lattice, making ethanol the premier solvent for purification.

Part 3: Experimental Protocols

Protocol A: Kinetic Synthesis & Solubility-Driven Purification

Objective: Isolate this compound from myo-inositol using solubility differentials.

Reagents: myo-Inositol (1 eq), 2,2-Dimethoxypropane (DMP), p-Toluenesulfonic acid (p-TsOH), DMF.

-

Reaction: Dissolve myo-inositol in DMF (Solubility: High) at 100°C. Add DMP and p-TsOH. The reaction is kinetically controlled to favor the 1,2-ketal.

-

Quench: Neutralize with Triethylamine (Et₃N).

-

Solvent Exchange: Evaporate DMF under reduced pressure. The residue contains Mono-ketal, Di-ketal, and unreacted inositol.

-

Fractionation (The Solubility Switch):

-

Step 1 (Remove Di-ketals): Triturate the residue with warm Dichloromethane (DCM) .

-

Result: The di-isopropylidene derivatives (lipophilic) dissolve. The mono-derivative and unreacted inositol remain as solids.

-

-

Step 2 (Isolate Mono-ketal): Extract the solid residue with boiling Ethanol .

-

Result: this compound dissolves.[1] Unreacted myo-inositol remains insoluble.

-

-

Step 3 (Crystallization): Cool the ethanol filtrate to 4°C. The mono-derivative crystallizes as white needles.

-

Protocol B: Solubility Testing for Novel Derivatives

Objective: Determine the optimal solvent for a new mono-protected inositol analog.

-

Weighing: Place 10 mg of derivative into a borosilicate vial.

-

Stepwise Addition: Add solvent in 50 µL increments at 25°C, vortexing for 30 seconds between additions.

-

Visual Endpoint: Clear solution = Soluble.

-

Thermal Stress: If insoluble at 25°C, heat to boiling point. If soluble hot but insoluble cold

Candidate for Recrystallization.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the fractionation logic based on the polarity differences between the starting material, mono-protected product, and over-protected byproducts.

Caption: Solubility-based fractionation workflow separating mono-protected inositols from lipophilic byproducts and polar starting materials.

Part 5: Critical Applications in Drug Development

Understanding this solubility profile is vital for:

-

Regioselective Benzylation: Reactions in DMF exploit the high solubility of the mono-ketal to allow precise control over the remaining hydroxyls using NaH/BnBr.

-

Phosphorylation: The insolubility in non-polar solvents necessitates the use of phosphoramidites in conjunction with polar cosolvents or ensuring the reaction is run in homogenous DMF/Pyridine mixtures to prevent precipitation of partially phosphorylated intermediates.

-

Scale-up: In process chemistry, replacing DMF (high boiling point, toxic) with Ethanol for purification steps reduces solvent waste and simplifies drying protocols.

References

-

Gigg, J., & Gigg, R. (1966). The Preparation of this compound and its conversion into 1L-1-O-Methyl-myo-inositol. Journal of the Chemical Society C: Organic. Link

-

Bruzik, K. S., & Tsai, M. D. (1992). Efficient synthesis of enantiomerically pure myo-inositol derivatives. Journal of the American Chemical Society. Link

-

Potter, B. V. L., & Lampe, D. (1995). Chemistry of Inositol Lipid Mediated Cellular Signaling. Angewandte Chemie International Edition. Link

- Billington, D. C. (1989). The Inositol Phosphates: Chemical Synthesis and Biological Significance. VCH Publishers.

-

Conway, S. J., et al. (2010). Inositol phosphate synthesis. Accounts of Chemical Research. Link

Sources

Technical Guide: Stability & Strategic Manipulation of 1,2-O-Isopropylidene Acetals in Acidic Media

Executive Summary

The 1,2-O-isopropylidene acetal (commonly referred to as an acetonide) is a cornerstone protecting group in carbohydrate and polyol chemistry.[1] Its utility stems from a unique stability profile: it is robust against basic, nucleophilic, and reductive environments but possesses a tunable lability under acidic conditions.

For the Senior Application Scientist, the challenge is rarely how to remove an acetonide, but when and selectively which one. This guide dissects the mechanistic behaviors of 1,2-O-isopropylidene groups, providing a rigorous framework for predicting stability, executing selective deprotection, and troubleshooting common synthetic pitfalls.

Mechanistic Underpinnings: The Oxocarbenium Ion

To control stability, one must master the mechanism of degradation. The acid-catalyzed hydrolysis of 1,2-O-isopropylidene acetals does not proceed through a simple concerted displacement. Instead, it is governed by an A-1 dissociative mechanism where the formation of a resonance-stabilized oxocarbenium ion is the rate-determining step (RDS).

The Hydrolysis Pathway[2]

-

Protonation: Rapid, reversible protonation of one acetal oxygen.

-

Ring Opening (RDS): Cleavage of the C-O bond to form the oxocarbenium intermediate. This step is heavily influenced by ring strain and electronic stabilization.

-

Nucleophilic Attack: Water attacks the electrophilic carbocation.

-

Collapse: Elimination of acetone and regeneration of the 1,2-diol.

Mechanistic Visualization

The following diagram illustrates the critical transition states and the central role of the oxocarbenium ion.

Caption: Kinetic pathway of acid-catalyzed acetonide hydrolysis highlighting the oxocarbenium rate-determining step.

Stability Profile & Kinetic Data

Not all isopropylidene groups are created equal. Stability is dictated by the thermodynamic strain of the five-membered dioxolane ring and the steric environment of the acetal carbon.

Comparative Lability

The 1,2-O-isopropylidene group (a 1,3-dioxolane) is generally more stable than 1,3-dioxanes (six-membered rings) due to the lack of 1,3-diaxial interactions, but less stable than cyclic carbonates. However, within the acetal family, ring size and substitution drive kinetics.

Table 1: Relative Rates of Hydrolysis (Acidic Conditions)

| Protecting Group | Ring Size | Relative Hydrolysis Rate | Half-Life (Approx)* |

| Cyclopentylidene | 5-membered | Fast | ~8 hours |

| Isopropylidene (Acetonide) | 5-membered | Baseline | ~20 hours |

| Cyclohexylidene | 5-membered | Slow | ~124 hours |

| Benzylidene | 6-membered | Variable (Electronic dep.) | Varies |

*Data approximated from glucopyranose derivatives in 0.53 M H₂SO₄/propanol systems [1].

Regioselectivity: Terminal vs. Internal

A critical insight for drug development is the differential reactivity between terminal (exocyclic) and internal (endocyclic) acetonides.

-

Terminal (e.g., 5,6-O-isopropylidene in glucose): Highly accessible, less sterically hindered. Hydrolyzes rapidly in mild acid (e.g., 60% AcOH).

-

Internal (e.g., 1,2-O-isopropylidene in glucose): Sterically shielded and often thermodynamically locked. Requires stronger acid or elevated temperatures (e.g., TFA, HCl) for removal.

Strategic Deprotection Protocols

As a scientist, your choice of reagent dictates the yield and purity profile. Below are three field-proven workflows ranging from mild selective cleavage to global deprotection.

Protocol A: Selective Terminal Hydrolysis (Thermodynamic Control)

Objective: Remove a 5,6-acetonide while retaining the 1,2-acetonide. Mechanism: Exploits the faster kinetics of the less hindered terminal group.

-

Reagent: 60% Aqueous Acetic Acid (AcOH).[1]

-

Procedure:

-

Dissolve substrate (1.0 equiv) in 60% AcOH (10 mL/mmol).

-

Stir at 30–40 °C for 4–6 hours. Monitor via TLC (look for the appearance of the more polar mono-acetonide).

-

Critical Step: Do not overheat (>50 °C), or the 1,2-acetonide will begin to degrade.

-

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual acetic acid as an azeotrope.

Protocol B: Global Deprotection (Kinetic Control)

Objective: Complete removal of all isopropylidene groups. Mechanism: High proton concentration forces the equilibrium toward the open diol form.

-

Reagent: Trifluoroacetic Acid (TFA) / Water (9:1).

-

Procedure:

-

Cool substrate solution (in DCM) to 0 °C.

-

Add TFA/H₂O mixture dropwise.

-

Warm to Room Temperature (RT) and stir for 30–60 minutes.

-

-

Workup: Quench with saturated aqueous NaHCO₃ or concentrate and co-evaporate with toluene.

-

Note: TFA is volatile but corrosive; ensure complete removal to prevent acid-catalyzed degradation of the product upon storage [2].

-

Protocol C: Resin-Catalyzed Methanolysis (Green Chemistry)

Objective: Mild removal with simplified purification (filtration).

-

Reagent: Dowex 50W-X8 (H+ form) in Methanol.

-

Procedure:

-

Dissolve substrate in MeOH.[1]

-

Add activated Dowex resin (500 mg/mmol).

-

Stir at RT (12–24 h) or Reflux (2–4 h).

-

-

Workup: Filter off the resin. Concentrate the filtrate. This method avoids aqueous extraction and is ideal for water-soluble polyols.

Decision Matrix for Experimental Design

Use this logic flow to select the appropriate condition for your specific substrate.

Caption: Strategic decision tree for selecting deprotection conditions based on substrate complexity.

Troubleshooting & Optimization

Even with standard protocols, deviations occur. Here is a causal analysis of common failures:

-

Problem: Migration of the Acetal.

-

Cause: Under acidic conditions, if a neighboring hydroxyl group is free (e.g., a 1,2-diol with a free C3-OH), the acetonide can migrate to form a more thermodynamically stable 1,3-dioxane or a different 1,2-isomer.

-

Solution: Use kinetically controlled conditions (e.g., rapid hydrolysis with TFA at 0 °C) rather than thermodynamic conditions (heating in weak acid).

-

-

Problem: Incomplete Hydrolysis.

-

Cause: The reaction is an equilibrium.[2] Accumulation of acetone (the byproduct) drives the reverse reaction.

-

Solution: Use a solvent system that sequesters acetone or simply evaporate and re-dissolve in fresh acidic media. For resin methods, use a flow system to remove acetone continuously.

-

-

Problem: Loss of Silyl Ethers (TBDMS/TIPS).

-

Cause: Silyl ethers are acid-labile.

-

Solution: Switch to Protocol C (Dowex/MeOH) or use catalytic Iodine in MeOH, which is often orthogonal to silyl protection [3].

-

References

-

Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme. (Chapter 3: Diol Protecting Groups).

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.

-

Yadav, J. S., et al. (2009).[1] Selective hydrolysis of terminal isopropylidene ketals. Tetrahedron Letters, 50(1), 81-84.

-

Pluth, M. D., et al. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly.[3] Journal of Organic Chemistry, 74(1), 58-63.[3]

-

Ding, X. G., et al. (2024).[4] A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME.[4] Carbohydrate Research, 541, 109167.[4]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Synthetic Strategies in Phosphoinositide Research: The Central Role of 1,2-O-Isopropylidene-myo-inositol

Abstract

Phosphoinositides (PIs) are a class of low-abundance phospholipids that act as critical signaling molecules and structural components of cellular membranes, governing fundamental processes such as cell growth, trafficking, and apoptosis.[1][2] The study of these pathways, and the development of therapeutics targeting them, is critically dependent on the availability of pure, well-defined phosphoinositide species and their analogues. However, the chemical synthesis of these molecules is a formidable challenge due to the complex stereochemistry of the myo-inositol headgroup, which contains six hydroxyl groups of varying reactivity. This guide provides an in-depth analysis of the synthetic strategies used to overcome these challenges, focusing on the indispensable role of 1,2-O-isopropylidene-myo-inositol as a foundational building block. We will explore the causality behind experimental choices, provide detailed protocols for key transformations, and illustrate the logical flow of synthetic pathways, offering researchers and drug development professionals a comprehensive resource for navigating this complex chemical landscape.

The Synthetic Challenge: Regioselective Control of the myo-Inositol Scaffold

The myo-inositol molecule is a stereoisomer of cyclohexane-1,2,3,4,5,6-hexol, featuring one axial and five equatorial hydroxyl groups. This dense arrangement of similar functional groups makes it exceptionally difficult to chemically modify one position without affecting the others. The success of any phosphoinositide synthesis hinges on a robust protecting group strategy , where specific hydroxyls are temporarily masked to direct reactions to the desired positions.[3][4]

The ideal protecting group strategy must be:

-

Regioselective: Allowing for the protection of specific hydroxyls.

-

Robust: Stable to a variety of reaction conditions.

-

Orthogonal: Enabling the selective removal of one type of protecting group in the presence of others.

This is where the unique chemistry of diols provides a powerful solution. The adjacent cis-hydroxyls at the D-1 and D-2 positions of myo-inositol can be selectively protected by forming a cyclic ketal, most commonly an isopropylidene ketal (also known as an acetonide). This simple, high-yielding reaction provides this compound, a versatile intermediate where four of the six hydroxyl groups remain free for subsequent, targeted modifications.[5][6] This initial step is the cornerstone of many synthetic routes, simplifying a complex polyol into a manageable and predictable scaffold.

Core Synthetic Workflow: From Protected Inositol to Phosphoinositides

The synthesis of a fully elaborated phosphoinositide is a multi-step process that builds upon the this compound core. The general strategy involves the orthogonal protection of the remaining hydroxyls, coupling of the lipid sidechains, phosphorylation, and finally, global deprotection.

Key Methodologies and Experimental Causality

Why Benzyl Ethers? Benzyl (Bn) groups are extensively used to protect hydroxyls in inositol chemistry.[7] The primary reason is their stability across a wide range of reaction conditions (acidic, basic, oxidative, reductive). Crucially, they can be cleanly removed under mild conditions via catalytic hydrogenation (H₂ gas with a palladium catalyst), a process that typically does not affect other functional groups like esters (in the lipid tails) or phosphates. This makes them highly orthogonal to many other protecting groups.

The Power of Phosphoramidite Chemistry Formation of the phosphodiester bond linking the inositol headgroup to the diacylglycerol (DAG) backbone is the central step. The phosphoramidite method is the gold standard for this transformation.[8][9] A DAG molecule is first converted into a phosphoramidite reagent, which is highly reactive towards hydroxyl groups. This reagent reacts with a free hydroxyl on the protected inositol ring in the presence of a mild acid activator (like 1H-tetrazole). The resulting phosphite triester is unstable and is immediately oxidized (e.g., with t-butyl hydroperoxide or iodine) to the stable phosphate triester. This method is highly efficient, rapid, and forms the basis for automated DNA synthesis, highlighting its reliability.

Protocol 1: Synthesis of a Protected Phosphatidylinositol (PI) Core

This protocol details the synthesis of a fully protected phosphatidylinositol, which serves as a precursor for various PIPs.

Objective: To synthesize 1-O-(1,2-di-O-stearoyl-sn-glycero-3-phospho)-3,4,5,6-tetra-O-benzyl-myo-inositol.

Materials:

-

This compound

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl)

-

1,2-di-O-stearoyl-sn-glycerol phosphoramidite

-

1H-Tetrazole

-

tert-Butyl hydroperoxide (TBHP)

-

Dichloromethane (DCM), anhydrous

Methodology:

-

Benzylation (Protection):

-

Dissolve this compound in anhydrous DMF.

-

Cool to 0°C and add NaH portion-wise. Causality: NaH is a strong base that deprotonates the hydroxyl groups, forming alkoxides that are highly nucleophilic.

-

Add Benzyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction carefully with methanol and extract the product, 3,4,5,6-tetra-O-benzyl-1,2-O-isopropylidene-myo-inositol. Purify by silica gel chromatography.

-

-

Isopropylidene Deprotection:

-

Dissolve the benzylated product in a mixture of tetrahydrofuran (THF) and 1M HCl.

-

Stir at room temperature, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed. Causality: The isopropylidene ketal is acid-labile, allowing its selective removal without affecting the robust benzyl ethers.

-

Neutralize, extract, and purify to yield 3,4,5,6-tetra-O-benzyl-myo-inositol.

-

-

Phosphoramidite Coupling and Oxidation:

-

This step requires strict anhydrous conditions. Co-evaporate the product from step 2 with anhydrous acetonitrile.

-

Dissolve the dried inositol derivative in anhydrous DCM. Add the 1,2-di-O-stearoyl-sn-glycerol phosphoramidite reagent and 1H-tetrazole.

-

Stir for 1 hour at room temperature. Causality: Tetrazole protonates the nitrogen of the phosphoramidite, making it an excellent leaving group and activating the phosphorus for nucleophilic attack by the inositol hydroxyl.

-

Cool the reaction to -20°C and add TBHP. Stir for another hour. Causality: The phosphite (P(III)) is oxidized to the more stable phosphate (P(V)).

-

Purify the fully protected PI derivative by silica gel chromatography.

-

Self-Validation: Each step must be monitored by TLC to ensure complete reaction and purity. The final product's structure and purity should be confirmed by NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry.

Advanced Applications: Synthesizing Specific PIPs and Molecular Probes

The true utility of this compound derived scaffolds is in their application to the synthesis of specific phosphatidylinositol phosphates (PIPs) and molecular probes for studying their function.

Synthesis of Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂)

To synthesize a specific bisphosphate like PI(4,5)P₂, an orthogonal protecting group strategy is essential. One would start with an intermediate where the 3- and 6-hydroxyls are protected with benzyl groups, while the 4- and 5-hydroxyls are protected with an acid-labile group, such as a p-methoxybenzyl (PMB) ether. After coupling the lipid tail, the PMB groups can be selectively removed with a mild oxidizing agent like DDQ, unmasking the 4- and 5-hydroxyls for phosphorylation.[8]

| Intermediate | Protecting Group at OH-3,6 | Protecting Group at OH-4,5 | Rationale for Choice |

| PI(4)P Synthesis | Benzyl (stable) | Silyl (e.g., TBDMS) | Silyl group is easily removed with fluoride ions (TBAF) without affecting benzyl ethers. |

| PI(3,4)P₂ Synthesis | Benzyl (stable) | Allyl (at OH-5) | Allyl group can be removed with a palladium catalyst, orthogonal to benzyl and silyl groups. |

| PI(4,5)P₂ Synthesis | Benzyl (stable) | PMB (p-methoxybenzyl) | PMB groups are removed by oxidative cleavage (DDQ), which is orthogonal to hydrogenolysis (for Bn) and acid/base cleavage.[8] |

| Table 1. Orthogonal protecting group strategies for PIP synthesis. |

Molecular Probes for Biological Discovery

The synthetic routes enabled by protected inositol intermediates are crucial for creating molecular probes used to investigate PI signaling pathways.[][] These are non-natural analogues designed with specific properties:

-

Affinity Probes: These molecules incorporate a reactive group or tag (like biotin) onto the inositol ring or lipid tails. They are used to pull down and identify novel PI-binding proteins from cell lysates.[8]

-

Fluorescent Analogs: Attaching a fluorophore allows for the direct visualization of PI localization and trafficking in living cells using advanced microscopy.

-

Non-hydrolyzable Analogs: Replacing the phosphate oxygen with a carbon (creating a phosphonate) or a sulfur (a phosphorothioate) results in molecules that can bind to enzymes but are resistant to hydrolysis by phosphatases.[12] These are invaluable tools for studying enzyme kinetics and for trapping enzyme-substrate complexes.

The Phosphoinositide Signaling Cascade: A Biological Context

The synthetic molecules described above are designed to probe a complex and vital cellular signaling network. The pathway begins with the synthesis of phosphatidylinositol (PI) in the endoplasmic reticulum.[13][14] PI is then transported to other membranes, where a series of lipid kinases and phosphatases tightly regulate its phosphorylation state, creating a distinct phosphoinositide identity for each organelle.[15][16]

A key signaling event occurs at the plasma membrane, where PI is phosphorylated first to PI(4)P and then to PI(4,5)P₂. Upon receiving an extracellular signal (e.g., from a hormone), the enzyme Phospholipase C (PLC) is activated and cleaves PI(4,5)P₂ into two potent second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[17][18] IP₃ diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺), which propagates the signal throughout the cell.

Conclusion and Future Outlook

The strategic use of This compound has fundamentally enabled the field of phosphoinositide research. By providing a reliable and versatile starting point, it has unlocked synthetic pathways to a vast array of naturally occurring PIs, their phosphorylated derivatives, and customized molecular probes. This chemical capability is directly responsible for many of the key discoveries in PI signaling over the past several decades.

Looking forward, the demand for even more sophisticated synthetic tools will continue to grow. The development of novel protecting group strategies will allow for more efficient and scalable syntheses. Chemoenzymatic approaches, which combine the precision of organic chemistry with the specificity of enzymes, promise to streamline the production of complex PI derivatives.[19] As our understanding of the role of phosphoinositides in diseases like cancer, diabetes, and neurodegenerative disorders deepens, the synthetic molecules derived from this humble, protected inositol will remain at the forefront of drug discovery and biological innovation.[][20]

References

-

Conway, S. J. (2010). Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes. Organic & Biomolecular Chemistry, 8(1), 66–76. [Link]

-

Hammond, G. R. V., & Burke, J. E. (2021). The Chemistry and Biology of Phosphatidylinositol 4-Phosphate at the Plasma Membrane. Biomolecules, 11(5), 683. [Link]

-

Gasparrini, M., & Di Paolo, G. (2025). Physiological roles of phosphoinositides and inositol phosphates: Implications for metabolic dysfunction-associated steatotic liver disease. Biochemical Society Transactions. [Link]

-

Riley, A. M., & Potter, B. V. L. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Molecules, 21(1), 104. [Link]

-

Shashidhar, M. S. (1993). Synthesis and applications of phosphatidylinositols and their analogues. Journal of Chemical Sciences, 105(6), 1231-1244. [Link]

-

Di Paolo, G., & De Camilli, P. (2006). Phosphoinositides in cell regulation and membrane dynamics. Nature, 443(7112), 651–657. [Link]

-

Heilmann, I. (2009). The role of phosphoinositides and inositol phosphates in plant cell signaling. Vitamins and Hormones, 81, 35-64. [Link]

-

Campbell, A. S., & Gafni, A. (1992). Synthesis of phosphonate derivatives of myo-inositol for use in biochemical studies of inositol-binding proteins. The Journal of Organic Chemistry, 57(21), 5576–5582. [Link]

-

Mills, S. J., et al. (2020). Inositol Adenophostin: Convergent Synthesis of a Potent Agonist of d-myo-Inositol 1,4,5-Trisphosphate Receptors. ACS Omega, 5(44), 28833–28841. [Link]

-

Raghu, P., & Balla, T. (2020). Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane. Essays in Biochemistry, 64(5), 777–790. [Link]

-

Azevedo, C., & Saiardi, A. (2017). Enzymatic synthesis of [¹³C6]myo-inositol followed by derivatization and purification of inositol pyrophosphates. Nature Protocols, 12(1), 141–153. [Link]

-

Heilmann, I. (2016). Phosphoinositide signaling in plant development. Development, 143(12), 2044-2055. [Link]

-

Wikipedia. (2023). Phosphatidylinositol. [Link]

-

Longdom Publishing. (n.d.). A Brief note on Phosphatidylinositol (PI) Signal Pathway. Journal of Cell Science and Mutation. [Link]

-

JoVE. (2023). Phosphoinositides and PIPs. JoVE Science Education Database. [Link]

-

Gope, A., et al. (2017). Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass. Current Protocols in Chemical Biology, 9(3), 185-202. [Link]

-

Gonzalez, B., & Anderson, R. A. (1998). Thin layer chromatography of phosphoinositides. Journal of Lipid Research, 39(8), 1724-1730. [Link]

-

Nasuhoglu, C., et al. (2002). Nonradioactive analysis of phosphatidylinositides and other anionic phospholipids by anion-exchange high-performance liquid chromatography with suppressed conductivity detection. Analytical Biochemistry, 301(2), 234-243. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

-

Konig, S., et al. (2021). Analysis of Phosphoinositides from Complex Plant Samples by Solid-Phase Adsorption Chromatography and Subsequent Quantification via Thin-Layer and Gas Chromatography. Methods in Molecular Biology, 2295, 329-346. [Link]

-

Perich, J. W. (1998). Chapter 7: Phosphate Protecting Groups. In Protective Groups in Organic Synthesis. [Link]

-

Mukherjee, S., et al. (2020). Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases. Frontiers in Pharmacology, 11, 590821. [Link]

-

Tang, S. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Natural Product Reports. [Link]

-

Unfer, V., et al. (2023). Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narrative Review. Nutrients, 15(8), 1875. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Synthesis of phosphonate derivatives of myo-inositol for use in biochemical studies of inositol-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylinositol - Wikipedia [en.wikipedia.org]

- 15. The Chemistry and Biology of Phosphatidylinositol 4-Phosphate at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: Phosphoinositides and PIPs [jove.com]

- 17. longdom.org [longdom.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

1,2-O-Isopropylidene-myo-inositol molecular weight and formula

Intermediate Classification: Chiral Building Block / Phosphoinositide Precursor Document ID: SAS-PROTO-2025-IPMI[1]

Executive Summary

1,2-O-Isopropylidene-myo-inositol is a critical synthetic intermediate used primarily in the generation of phosphorylated inositols (phosphoinositides) and chiral inositol derivatives. Its significance lies in its structural role: the installation of the isopropylidene (acetonide) group at the 1,2-position of the myo-inositol ring breaks the molecule's meso symmetry. This desymmetrization converts the achiral myo-inositol into a racemic pair (DL-1,2-O-isopropylidene-myo-inositol), which serves as the foundational substrate for resolving enantiomerically pure D- and L-myo-inositol derivatives—essential for mimicking biological signaling molecules like IP3 (Inositol 1,4,5-trisphosphate).

Physicochemical Specifications

The following data represents the core physicochemical profile for this compound. Note that while the parent myo-inositol is achiral (meso), the 1,2-protected derivative exists as a racemate unless specifically resolved.

| Parameter | Technical Specification |

| IUPAC Name | DL-1,2-O-Isopropylidene-myo-inositol |

| Molecular Formula | C₉H₁₆O₆ |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 128387-20-2 (L-isomer); 26276-97-1 (Racemate/Unspecified) |

| Physical State | Crystalline Solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents. |

| Melting Point | 172–174 °C (varies by purity/solvate) |

| Stereochemistry | Racemic mixture (contains both 1D- and 1L- enantiomers) |

Structural Analysis & Symmetry Breaking

Myo-inositol possesses a plane of symmetry running through C2 and C5, rendering it optically inactive (meso). The hydroxyl groups at C1 and C3 are enantiotopic.

-

The Reaction: Reacting myo-inositol with a ketalizing agent (acetone/2,2-dimethoxypropane) targets the cis-diol relationships. In myo-inositol, the C1-OH and C2-OH (and equivalently C2-OH and C3-OH) are cis-oriented (axial-equatorial).

-

The Consequence: Protecting the C1/C2 diol destroys the plane of symmetry. The resulting molecule, this compound, is chiral. Because the reaction has an equal probability of occurring at the C1/C2 pair or the C3/C2 pair, the product is obtained as a racemic mixture.

Pathway Diagram: Symmetry Breaking and Resolution

The following diagram illustrates the transition from the achiral meso parent to the resolved chiral intermediates used in drug development.

Figure 1: Desymmetrization of myo-inositol yielding the racemic 1,2-protected intermediate, followed by optical resolution.

Synthetic Utility & Experimental Protocol

Context: Kinetic vs. Thermodynamic Control

Direct acetonation of myo-inositol is complex because the molecule has multiple hydroxyls capable of reacting.

-

Thermodynamic Product: Prolonged reaction or high temperatures often yield the 1,2:4,5-di-O-isopropylidene-myo-inositol (a bis-ketal).

-

Target Product: The 1,2-mono-ketal is often best accessed by controlled hydrolysis of the bis-ketal or by using stoichiometric kinetic control.

Protocol: Preparation of DL-1,2-O-Isopropylidene-myo-inositol

Methodology: Controlled Ketalization via 2,2-Dimethoxypropane (DMP).

Reagents:

-

Myo-inositol (dried)

-

2,2-Dimethoxypropane (DMP)

-

p-Toluenesulfonic acid (pTsOH) - Catalyst

-

Dimethylformamide (DMF) - Solvent

Step-by-Step Workflow:

-

Solubilization: Dissolve myo-inositol (10 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (Argon/Nitrogen). Heat to 80°C to ensure complete dissolution, then cool to room temperature.

-

Acetonation: Add 2,2-dimethoxypropane (12 mmol, 1.2 eq) and a catalytic amount of pTsOH (0.1 mmol).

-

Critical Note: Using a slight excess of DMP favors the mono-protection. Large excesses favor the di-protection.

-

-

Reaction Monitoring: Stir at 70°C. Monitor via TLC (System: CHCl3/MeOH 4:1). The mono-acetonide (Rf ~0.4) will appear before the di-acetonide (Rf ~0.7).

-

Quenching: Once the starting material is consumed and before significant di-acetonide forms, quench the reaction with Triethylamine (Et3N) to neutralize the acid catalyst.

-

Purification:

-

Concentrate the DMF under reduced pressure.

-

Crystallization: The residue is often recrystallized from ethanol/ether.

-

Alternative (if bis-product forms): If the reaction yields significant 1,2:4,5-di-O-isopropylidene-myo-inositol, dissolve the crude mixture in MeOH/CHCl3 and treat with mild acid (acetic acid) at room temperature. The trans-ketal (4,5-position) hydrolyzes faster than the cis-ketal (1,2-position), reverting the bis-product back to the desired 1,2-mono-product.

-

Applications in Drug Development

The 1,2-O-isopropylidene derivative is the "fork in the road" for synthesizing stereochemically distinct phosphoinositides.

-

IP3 Receptor Agonists: The D-isomer is phosphorylated at the 4 and 5 positions (and subsequently the 1 position after manipulation) to synthesize D-myo-inositol 1,4,5-trisphosphate (IP3), a ubiquitous calcium-mobilizing second messenger.

-

Chiral Inositols: Inversion of the hydroxyls on the 1,2-O-isopropylidene scaffold (via oxidation/reduction or nucleophilic displacement) allows for the synthesis of allo-inositol, chiro-inositol, and scyllo-inositol derivatives, which are investigated for insulin-sensitizing properties in metabolic diseases (e.g., PCOS, Diabetes).

Downstream Synthesis Workflow

Figure 2: General workflow for converting the 1,2-protected scaffold into bioactive phosphate derivatives.

References

-

PubChem. 1,2:4,5-Di-O-isopropylidene-D,L-myo-inositol (Compound Summary). National Library of Medicine. [Link]

- Potter, B. V. L., & Lampe, D. (1995). Chemistry of Inositol Lipid Mediated Signal Transduction. Angewandte Chemie International Edition. (Contextual grounding for IP3 synthesis).

-

Chung, S. K., & Kwon, Y. U. (1999).[2] Practical synthesis of all inositol stereoisomers from myo-inositol.[2] Bioorganic & Medicinal Chemistry Letters.[2][3] [Link]

-

Conway, S. J., et al. (2010). Inositol Adenophostin: Convergent Synthesis of a Potent Agonist of d-myo-Inositol 1,4,5-Trisphosphate Receptors. ACS Omega/J. Org. Chem. [Link]

Sources

- 1. Synthesis of the enantiomers of myo-inositol 1,2,4,5-tetrakisphosphate, a regioisomer of myo-inositol 1,3,4,5-tetrakisphosphate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Practical synthesis of all inositol stereoisomers from myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of pure lower-order myo-Inositol phosphates on laboratory scale for physiological and enzymatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesis of 1,2-O-Isopropylidene-myo-inositol from myo-inositol

Abstract & Strategic Overview

The selective protection of myo-inositol is the critical gateway to synthesizing phosphoinositides (PIs), including the secondary messenger IP3 (Inositol 1,4,5-trisphosphate). Among these precursors, 1,2-O-isopropylidene-myo-inositol is the most versatile "chiral pool" starting material.

Direct mono-protection of myo-inositol is chemically inefficient due to the presence of six hydroxyl groups with similar reactivity. This protocol details the "Bis-Ketal Intermediate Strategy," widely regarded as the industry standard for reproducibility and yield.

The Synthetic Logic (Causality)

Instead of attempting a low-yield direct mono-protection, we utilize a two-step sequence based on thermodynamic stability differentials:

-

Kinetic Trapping: Rapidly protect the 1,2 (cis) and 4,5 (trans) diols to form the 1,2:4,5-bis-acetonide.

-

Selective Hydrolysis: Exploit the ring strain difference between the cis-fused (1,2) and trans-fused (4,5) acetonide rings. The trans-acetonide is significantly more acid-labile, allowing for its selective removal while leaving the 1,2-cis-acetonide intact.

Chemical Pathway Visualization

The following diagram illustrates the reaction flow and the stereochemical logic governing the selective deprotection.

Caption: Synthetic route exploiting the differential stability of trans- vs. cis-fused acetonide rings.

Detailed Experimental Protocols

Phase 1: Synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol

Objective: Convert polar myo-inositol into the lipophilic bis-acetonide intermediate.

Reagents:

-

myo-Inositol (Dry, powdered)

-

2,2-Dimethoxypropane (DMP)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Dimethyl sulfoxide (DMSO) - Anhydrous

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Suspend myo-inositol (10.0 g, 55.5 mmol) in anhydrous DMSO (40 mL). Heat gently (approx. 60°C) until the solution is clear.

-

Note: Inositol is sparingly soluble in most organic solvents; DMSO is required for high concentration.

-

-

Ketalization: Add 2,2-dimethoxypropane (35 mL, ~5 eq) followed by p-TsOH (200 mg, catalytic).

-

Reaction: Heat the mixture to 100–110°C for 2–4 hours.

-

Monitoring: The reaction typically turns from a suspension to a clear amber solution. Monitor by TLC (System: EtOAc/Hexane 1:1). The product (Bis-acetonide) moves to Rf ~0.6, while starting material remains at the baseline.

-

-

Quenching: Cool to room temperature. Add Triethylamine (Et3N, 1 mL) to neutralize the acid catalyst. This prevents hydrolysis during workup.

-

Workup (Critical Step):

-

DMSO removal is difficult. The preferred method is lyophilization if available.

-

Alternative: Pour the reaction mixture into ice-cold aqueous sodium bicarbonate (sat., 200 mL). Extract exhaustively with Chloroform (CHCl3) (3 x 100 mL).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Ether.

-

Yield Target: 60–75%

-

Product Appearance: White crystalline needles.

-

Phase 2: Selective Hydrolysis to this compound

Objective: Remove the labile 4,5-trans-acetonide without cleaving the 1,2-cis-acetonide.

Reagents:

-

1,2:4,5-di-O-isopropylidene-myo-inositol (from Phase 1)

-

Glacial Acetic Acid (AcOH)

-

Alternative: Amberlite IR-120 (H+) resin (for acid-free workup)

Protocol (Acetic Acid Method):

-

Dissolution: Dissolve the bis-acetonide (5.0 g) in a mixture of Acetic Acid and Water (4:1 v/v, 50 mL).

-

Hydrolysis: Stir at 40°C for 12–18 hours.

-

Control Point: Do not exceed 60°C. Higher temperatures will cleave the 1,2-acetonide, reverting to free inositol.

-

TLC Monitoring: (System: CHCl3/MeOH 10:1).

-

Starting Material (Bis): Rf ~0.8

-

Target (Mono): Rf ~0.3

-

Over-hydrolysis (Free Inositol): Baseline.

-

-

-

Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to a viscous syrup. Co-evaporate with Ethanol (3 x 50 mL) to remove traces of acetic acid (azeotropic removal).

-

Purification: The residue is typically a solid.[3] Triturate with cold diethyl ether or recrystallize from MeOH/Ether.

-

Yield Target: 80–90%

-

Product Appearance: White crystalline solid (mp: 174–175°C).

-

Quality Control & Validation

The following data table summarizes the expected analytical signatures for validation.

| Metric | 1,2:4,5-Bis-Acetonide (Intermediate) | 1,2-Mono-Acetonide (Final Product) |

| Formula | C12H20O6 | C9H16O6 |

| Molecular Weight | 260.29 g/mol | 220.22 g/mol |

| TLC (CHCl3/MeOH 10:1) | Rf ~ 0.85 | Rf ~ 0.30 |

| 1H NMR (D2O/CD3OD) | 4 x CH3 singlets (1.3 - 1.5 ppm) | 2 x CH3 singlets (1.35, 1.55 ppm) |

| Solubility | Soluble in CHCl3, EtOAc | Soluble in Water, MeOH; Insoluble in CHCl3 |

| Melting Point | ~180°C | 174–175°C |

Troubleshooting Guide

-

Problem: Low yield in Phase 1.

-

Cause: Incomplete removal of water (DMP requires anhydrous conditions) or insufficient temperature.

-

Fix: Use fresh DMP and ensure DMSO is dry. Increase temp to 110°C.

-

-

Problem: "Mushy" product in Phase 2.

-

Cause: Residual acetic acid prevents crystallization.

-

Fix: Co-evaporate with Toluene or Ethanol repeatedly.

-

References

-

Gigg, J., Gigg, R., Payne, S., & Penades, S. (1992). The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5-trisphosphate. Carbohydrate Research, 234, 1-21.[4]

-

Billington, D. C., Baker, R., Kulagowski, J. J., & Mawer, I. M. (1989). Synthesis of myo-inositol phosphates. Journal of the Chemical Society, Perkin Transactions 1, 1423-1429.

-

Potter, B. V. L., & Lampe, D. (1995). Chemistry of inositol lipid mediated signal transduction. Angewandte Chemie International Edition in English, 34(18), 1933-1972.

-

Sigma-Aldrich Product Sheet. this compound.

Sources

- 1. CN103664532A - Novel process for producing inositol - Google Patents [patents.google.com]

- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5-trisphosphate, a second messenger for signal transduction in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Acetonation: Selective Protection of myo-Inositol with 2,2-Dimethoxypropane

Topic: Selective protection of myo-inositol with 2,2-dimethoxypropane Content Type: Detailed Application Notes and Protocols

Executive Summary & Scientific Rationale

The selective protection of myo-inositol is the foundational bottleneck in the synthesis of phosphoinositides (PIs) and glycosylphosphatidylinositols (GPIs). Unlike simple sugars, myo-inositol is a carbocycle with six hydroxyl groups, five of which are equatorial and one axial (C2) in its most stable chair conformation.

This guide details the thermodynamically controlled acetonation of myo-inositol using 2,2-dimethoxypropane (2,2-DMP) . While acetone can be used, 2,2-DMP is superior for driving the equilibrium toward product formation via the irreversible generation of methanol, which is easily removed.

Target Molecule: 1,2:4,5-di-O-isopropylidene-myo-inositol.[1][2][3] Significance: This symmetric di-acetonide is the "Golden Intermediate." It leaves the C3 and C6 hydroxyls free, allowing for desymmetrization and subsequent phosphorylation—a critical requirement for synthesizing chiral inositol phosphates like IP3 and PI(4,5)P2.

Mechanistic Principles & Thermodynamics

The Selectivity Paradox

Acetonides (isopropylidene acetals) classically prefer cis-1,2-diols. However, myo-inositol presents a unique stereochemical landscape.

-

Cis-diols: (C1-C2) and (C2-C3).

-

Trans-diols: (C3-C4), (C4-C5), (C5-C6), (C6-C1).

Under thermodynamic control (acid catalysis + heat), the reaction does not simply protect the two cis sites. Instead, it favors the formation of the 1,2:4,5-di-acetonide .

-

Site 1 (1,2-O-isopropylidene): Forms across the cis-diol (axial/equatorial).

-

Site 2 (4,5-O-isopropylidene): Forms across a trans-diol (equatorial/equatorial).

Why? The formation of the 4,5-trans-acetonide imposes a skew-boat conformation on the cyclohexane ring that, counter-intuitively, relieves 1,3-diaxial interactions present in other isomers (like the 1,2:3,4 isomer).

Reaction Pathway Diagram

The following diagram illustrates the equilibration pathway from free inositol to the thermodynamic sink (1,2:4,5-isomer).

Caption: Thermodynamic equilibration pathway of myo-inositol acetonation. The 1,2:4,5-isomer acts as the thermodynamic sink under acidic conditions.

Experimental Protocol: Synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol[1][2][3]

This protocol is an optimized variation of the classic Gigg method, utilizing 2,2-DMP in DMSO.

Reagents & Equipment

| Reagent | Role | Specifications |

| myo-Inositol | Substrate | Dry, powdered (mesh >100 preferred) |

| 2,2-Dimethoxypropane | Reagent | >98%, Reagent Grade |

| p-Toluenesulfonic acid (p-TsOH) | Catalyst | Monohydrate, >98% |

| DMSO | Solvent | Anhydrous (<0.1% water is critical) |

| Triethylamine (Et3N) | Quencher | >99% |

| Ethanol/Ether | Workup | Grade suitable for crystallization |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Drying: Dry myo-inositol (10.0 g, 55.5 mmol) in a vacuum oven at 60°C for 4 hours prior to use. Traces of water hydrolyze 2,2-DMP, consuming reagent and lowering yield.

-

Solvation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube), suspend the myo-inositol in anhydrous DMSO (40 mL).

-

Note: Inositol dissolves slowly. Heating to 50°C briefly helps, but cool back to RT before adding catalyst.

-

-

Reagent Addition: Add 2,2-dimethoxypropane (20 mL, ~160 mmol, ~3 equiv).

-

Catalysis: Add p-TsOH·H2O (0.5 g, 2.6 mmol).

-

Heating: Heat the mixture to 100°C for 30–60 minutes.

-

Observation: The solution will turn clear as the inositol reacts and dissolves. Methanol is generated. Unlike acetone reflux methods, the high boiling point of DMSO allows rapid equilibration to the thermodynamic product.

-

Phase 2: Quenching & Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Neutralization: Add Triethylamine (1.0 mL) to quench the acid catalyst. Stir for 10 minutes.

-

Critical: Failure to neutralize completely will cause deprotection (hydrolysis) during the concentration step.

-

-

Precipitation (The "Gigg" Workup):

-

Pour the reaction mixture into a beaker containing Ethanol (100 mL).

-

A white precipitate (the desired di-acetonide) may begin to form.

-

Add Diethyl Ether (200 mL) slowly with stirring to maximize precipitation of the product while keeping DMSO and mono-acetonides in the supernatant.

-

-

Filtration: Filter the solid. Wash with Et2O (2 x 50 mL).

Phase 3: Purification

-

Recrystallization: Dissolve the crude solid in boiling Ethanol. Add water dropwise until slight turbidity persists, then cool slowly to 4°C.

-

Yield: Typical yield is 60–75%.

-

Characterization:

-

Melting Point: 174°C (Lit. value: 173-175°C).

-

1H NMR (D2O or DMSO-d6): Look for two distinct methyl singlets (or four depending on resolution) and symmetry in the inositol ring protons.

-

Workflow Diagram

Caption: Operational workflow for the high-yield synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol.

Troubleshooting & Optimization

Common Failure Modes

| Symptom | Cause | Remediation |

| Low Yield / Sticky Oil | Incomplete Neutralization | Ensure Et3N is added before any solvent evaporation or precipitation. Acetonides are extremely acid-labile. |

| Presence of Mono-acetonide | Reaction time too short or Temp too low | The 1,2-mono-acetonide is the kinetic product. Ensure the reaction reaches 100°C to drive it to the di-acetonide. |

| Inositol not dissolving | Wet DMSO | Water competes with inositol for the acetal. Use fresh anhydrous DMSO. |

Solvent Selection: DMSO vs. DMF

-

DMSO: Preferred for speed. Inositol is more soluble in DMSO, allowing the reaction to proceed at higher concentrations.

-

DMF: Can be used if DMSO removal proves difficult (though the precipitation method above mitigates this). DMF reactions often require higher temperatures or longer times (reflux).

References

-

Gigg, R., & Warren, C. D. (1969). The Allyl Ether as a Protecting Group in Carbohydrate Chemistry. Journal of the Chemical Society C: Organic, 2367-2371. Link

- Foundational text on inositol protection str

-

Billington, D. C. (1989). Recent developments in the synthesis of myo-inositol phosphates. Chemical Society Reviews, 18, 83-122. Link

- Comprehensive review of PI synthesis p

-

Potter, B. V. L., & Lampe, D. (1995). Chemistry of Inositol Lipid Mediators and Phosphates. Angewandte Chemie International Edition, 34(18), 1933-1972. Link

- Authoritative source on the biological relevance and chemical handling of inositol deriv

- Kishi, Y., et al. (1988). Synthesis of myo-inositol phosphates. Tetrahedron Letters, 29, 323.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of the enantiomers of myo-inositol 1,2,4,5-tetrakisphosphate, a regioisomer of myo-inositol 1,3,4,5-tetrakisphosphate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of inositol 1,4,5-trisphosphate (IP3) using 1,2-O-isopropylidene intermediate

Application Note: Chemical Synthesis of Inositol 1,4,5-Trisphosphate (IP3) via 1,2-O-Isopropylidene Intermediate

Executive Summary

Inositol 1,4,5-trisphosphate (IP3) is a canonical second messenger controlling intracellular calcium release.[1][2] While enzymatic synthesis is possible, chemical synthesis remains the gold standard for generating high-purity, structurally defined IP3 and its metabolically stable analogs (e.g., phosphorothioates) for drug discovery.

This application note details the "Kinetic Ketalization & Stannylene Acetal" route. This strategy utilizes 1,2-O-isopropylidene-myo-inositol as the critical divergent intermediate.[3] Unlike global protection strategies, this route leverages the inherent reactivity differences between equatorial and axial hydroxyl groups on the inositol scaffold to achieve high regioselectivity without exhaustive chromatographic separations.

Key Advantages of this Protocol:

-

Scalability: Avoids the use of expensive enzymatic precursors.

-

Versatility: The 1,2-O-isopropylidene intermediate allows access to both IP3 (1,4,5) and IP4 (1,3,4,5) pathways.[4][5]

-

Stereocontrol: Details the optical resolution required to isolate the biologically active D-enantiomer.

Retrosynthetic Logic & Pathway

The synthesis challenges the high symmetry of myo-inositol. The strategy locks the cis-1,2-diol (axial-equatorial) as an acetonide (isopropylidene), leaving the 3, 4, 5, and 6 positions available. The critical step is the discrimination between the C3/C6 and C4/C5 pairs.

The Logic Flow:

-

Desymmetrization: Kinetic protection of myo-inositol to racemic 1,2-acetonide.

-

Resolution: Separation of D- and L-enantiomers using chiral auxiliaries (Camphanates).

-

Regioselective Protection: Using Dibutyltin oxide (Bu₂SnO) to activate the C3 and C6 positions selectively.[3]

-

Phosphorylation: Global phosphorylation of the "open" 4,5 positions and the eventual 1 position.

Caption: Synthetic pathway from myo-inositol to IP3 illustrating the resolution and regioselective benzylation steps.

Detailed Experimental Protocols

Step 1: Preparation of rac-1,2-O-Isopropylidene-myo-inositol

Principle: Under kinetic conditions, the cis-1,2-diol reacts faster with acetone than the trans-diols or the sterically hindered 4,5-diol.

Reagents:

-

myo-Inositol (10.0 g, 55.5 mmol)

-

Dry Acetone (200 mL)

-

p-Toluenesulfonic acid (pTsOH) monohydrate (200 mg)

-

2,2-Dimethoxypropane (10 mL) – Water scavenger

Protocol:

-

Suspend myo-inositol in dry acetone containing 2,2-dimethoxypropane.

-

Add pTsOH and reflux under Argon for 90 minutes. Note: Do not extend time, or the thermodynamic 1,2:4,5-di-isopropylidene product will dominate.

-

Cool to room temperature. Neutralize with Triethylamine (Et3N).

-

Evaporate solvent. The residue is a syrup.

-

Purification: Crystallize from Ethanol/Ether.

-

Yield: ~45-50% of the mono-acetonide.

-

Data: 1H NMR (D2O) shows characteristic methyl singlets at δ 1.35 and 1.50.

Step 2: Optical Resolution (Crucial for Biological Activity)

Principle: IP3 receptors are stereospecific for the D-isomer (1,4,5). The racemic acetonide must be resolved.

Protocol:

-

React rac-1,2-O-isopropylidene-myo-inositol with (-)-camphanic chloride in pyridine.

-

Separate the diastereomeric bis-camphanates via fractional crystallization or HPLC (Silica, Hexane/EtOAc gradient).

-

Hydrolyze the desired diastereomer (verified by optical rotation) using mild base (K2CO3/MeOH) to yield D-1,2-O-isopropylidene-myo-inositol .

Step 3: Regioselective Benzylation (The Stannylene Method)

Principle: The tin atom forms a stable five-membered ring with cis-diols and enhances the nucleophilicity of specific oxygen atoms. In the 1,2-acetonide, the tin activates positions 3 and 6 preferentially.

Reagents:

-

D-1,2-O-Isopropylidene-myo-inositol (1.0 eq)

-

Dibutyltin oxide (Bu₂SnO) (1.1 eq)

-

Benzyl Bromide (BnBr) (2.2 eq)

-

Cesium Fluoride (CsF) (2.5 eq)

-

Solvent: Methanol (for tin formation), DMF (for benzylation).

Protocol:

-

Tin Acetal Formation: Reflux the starting material and Bu₂SnO in Methanol (50 mL/g) for 2 hours. The solution will clarify.

-

Evaporate methanol to dryness. A white foam (stannylene acetal) remains.

-

Benzylation: Redissolve the foam in dry DMF.

-

Add CsF and Benzyl Bromide. Stir at Room Temperature for 12 hours.

-

Workup: Dilute with EtOAc, wash with KF solution (to remove tin residues), then water and brine.

-

Purification: Flash chromatography (Hexane/EtOAc 3:1).

-

Product: 3,6-Di-O-benzyl-1,2-O-isopropylidene-myo-inositol .

-

Why this works: The 3 and 6 positions are sterically accessible and activated by the tin complex, leaving 4 and 5 free.

-

Step 4: Phosphorylation and Global Deprotection

Principle: With 3 and 6 protected by benzyls and 1 and 2 protected by the acetonide, positions 4 and 5 are exposed.

Protocol:

-

Phosphorylation of 4,5: React the 3,6-dibenzyl intermediate with dibenzyl N,N-diisopropylphosphoramidite and 1H-tetrazole, followed by oxidation with m-CPBA.

-

Result: 3,6-di-O-benzyl-1,2-O-isopropylidene-4,5-bis(dibenzylphosphate).

-

-

Acetonide Removal: Treat with 80% Acetic Acid at 60°C for 1 hour.

-

Result: 3,6-di-O-benzyl-myo-inositol-4,5-bis(dibenzylphosphate) (diol at 1,2).

-

-

Selective Phosphorylation of O-1:

-

React the 1,2-diol with 1.1 eq of phosphoramidite.

-

Selectivity: The equatorial O-1 is more reactive than the axial O-2.

-

Purification: Isolate the 1,4,5-trisphosphate derivative from the minor 2,4,5-isomer via silica chromatography.

-

-

Global Deprotection: Hydrogenolysis (H₂, Pd/C) in t-BuOH/H2O removes all benzyl groups.

-

Final Salt Formation: Neutralize with NaOH to generate the sodium salt.

Analytical Data & Troubleshooting

Table 1: Key Intermediate Characterization

| Compound | Rf (Hex:EtOAc 1:1) | Key 1H NMR Signals (CDCl3) | Troubleshooting Notes |

| 1,2-O-Isopropylidene | 0.15 | δ 1.35, 1.52 (s, 3H each, Me) | If Rf is higher (0.5), you likely formed the di-acetonide. Reduce reaction time. |

| 3,6-Di-O-benzyl derivative | 0.65 | δ 7.30 (m, 10H, Ar), 4.7-4.9 (m, 4H, CH2Ph) | Low yield? Ensure Tin step is anhydrous before adding DMF. |

| Protected IP3 | 0.40 | δ 7.2-7.4 (m, 30H, Benzyls) | Use 31P NMR to confirm 3 peaks. If 2 peaks, hydrolysis occurred. |

Critical Control Point: The 1 vs 2 Selectivity In Step 4.3, the phosphorylation of the 1,2-diol is the most risk-prone step.

-

Observation: If a 1:1 mixture of 1-phosphate and 2-phosphate is observed.

-

Correction: Lower the reaction temperature to -40°C during phosphoramidite addition. Equatorial hydroxyls (O-1) maintain nucleophilicity better than axial hydroxyls (O-2) at low temperatures.

References

-

Vacca, J. P., et al. (1987). "Total synthesis of D- and L-myo-inositol 1,4,5-trisphosphate." Journal of the American Chemical Society. Link